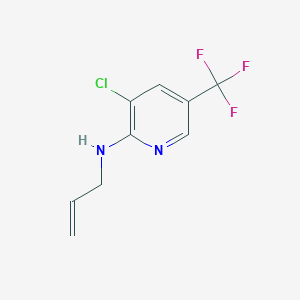

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

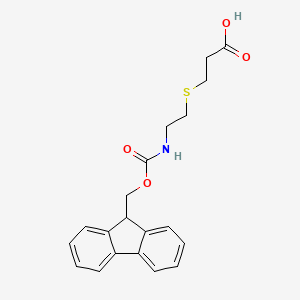

“N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is a chemical compound with the formula C9H8ClF3N2 . It is used in various applications and is available for bulk manufacturing and procurement .

Molecular Structure Analysis

The molecular structure of “N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine” is defined by its formula C9H8ClF3N2 . The exact structure would require more detailed information such as NMR or X-ray crystallography data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.62 . More detailed physical and chemical properties such as boiling point, solubility, and stability would require additional specific information.科学的研究の応用

Cycloaddition Reactions

Research has shown that compounds related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, such as N-allyl-2-(het)arylethynyl-pyridinium salts, undergo thermal isomerization reactions leading to derivatives like [a,f]-annulated isoindolium salts. This process involves an intramolecular [4 + 2] cycloaddition reaction, where the (het)arylethynyl moiety acts as the 4pi component. This reaction pathway suggests potential applications in synthetic organic chemistry for constructing complex molecular structures (Herz, Schatz, & Maas, 2001).

Organocatalysis

Pyridine N-oxides, structurally related to N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine, have been used as organocatalysts in the allylation of aldehydes. These catalysts are derived from amino acids and facilitate the production of homoallylic alcohols with high enantiomeric excess. This suggests the potential of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine derivatives in catalyzing similar asymmetric synthesis reactions (Pignataro et al., 2006).

Intermediate in Synthesis

The compound 2-cholo-3-iodopyridine, an intermediate for producing 2-chloro-3-(trifluoromethyl) pyridine, is synthesized from 2-chloro-3-pyridinamine. This synthesis pathway highlights the role of related compounds in the production of intermediates for further chemical synthesis, such as the creation of flazasulfuron (Du Yi-hui, 2009).

Alkyne Coupling Reactions

Iron(II) complexes have been used to mediate alkyne coupling reactions, leading to the formation of η6-coordinated arene and pyridine complexes. This process, involving the head-to-tail coupling of alkynes, suggests a potential application of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine in the formation of complex molecular structures through similar coupling reactions (Ferré, Toupet, & Guerchais, 2002).

Synthesis of Heterocycles

The primary allyl amines derived from Baylis-Hillman adducts have been applied in the synthesis of heterocycles such as pyrimidinones and pyrrolizin-1-ones. Given the structural similarity, N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine may also be applicable in similar synthetic pathways for heterocyclic compounds (Nag, Madapa, & Batra, 2008).

Safety and Hazards

The compound comes with several safety precautions. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be handled under inert gas and protected from moisture . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

将来の方向性

特性

IUPAC Name |

3-chloro-N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h2,4-5H,1,3H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLCJFVLPZHUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-nitrophenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405866.png)

![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)

![N-(2-chlorobenzyl)-6-[1-[2-(diethylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2405878.png)

![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![Tert-butyl N-[[8-[(2-chloroacetyl)amino]spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2405888.png)